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Eudistomine K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudistomine K is a marine-derived [3-carboline alkaloid, part of the larger family of
eudistomins isolated from tunicates of the genus Eudistoma. These natural products have
garnered significant interest in the scientific community due to their diverse and potent
biological activities. Eudistomine K, in particular, is characterized by a unique oxathiazepine
ring fused to the [3-carboline core. This structural feature is believed to contribute to its notable
biological profile. This document provides a comprehensive overview of the known physical
and chemical properties, experimental protocols, and biological activities of Eudistomine K,
serving as a technical resource for ongoing and future research and development efforts.

Physical and Chemical Properties

The physicochemical properties of Eudistomine K are summarized in the table below. It is
important to note that while some data is readily available from chemical databases, other
specific experimental values such as melting point and detailed solubility are not extensively
reported in the current body of literature.
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Property Value Source
Molecular Formula C14H16BrNsOS PubChem[1]
Molecular Weight 370.27 g/mol PubChem[1]

C1CS[C@H]2--INVALID-LINK-

Canonical SMILES PubChem[1]
C3=C(N2)C4=C(C=C3)C(=C(C
=C4)BrnO

InChl Key Not available

Appearance Not specified in literature

Melting Point Not reported in literature

Inferred to be soluble in
organic solvents like
chloroform and methanol
Solubility based on isolation protocols
for related compounds.
Specific solubility data is not

available.

Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation and characterization of
Eudistomine K. While detailed spectra are not always publicly available, the following provides
an overview of the expected spectroscopic features based on its structure and data from
related compounds.
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Technique

Description

1H NMR

The proton NMR spectrum is expected to show
characteristic signals for the aromatic protons
on the B-carboline core, as well as signals for
the protons in the tetrahydro-f3-carboline and
oxathiazepine rings. The chemical shifts would
be influenced by the bromine and hydroxyl

substituents on the aromatic ring.

13C NMR

The carbon NMR spectrum would provide
signals for each of the 14 carbon atoms in the
molecule, allowing for the identification of the
carbon skeleton. The chemical shifts of the
aromatic carbons would be particularly

informative regarding the substitution pattern.

Mass Spectrometry

High-resolution mass spectrometry (HRMS)
would confirm the molecular formula by
providing an accurate mass measurement. The
fragmentation pattern in the MS/MS spectrum
could provide further structural information
about the connectivity of the different ring

systems.

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show
absorption bands characteristic of the (3-
carboline chromophore. These are typically in

the UV region.

IR Spectroscopy

The infrared spectrum would show characteristic
absorption bands for the N-H and O-H
stretching vibrations, as well as C-H, C=C, and

C-N bond vibrations within the molecule.

Experimental Protocols
Isolation of Eudistomine K
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Eudistomine K has been isolated from the Okinawan marine tunicate Eudistoma glaucus. The
general procedure involves extraction of the tunicate tissues with organic solvents, followed by

chromatographic separation to purify the individual eudistomins.

General Workflow for Isolation:

Tunicate Sample (Eudistoma glaucus)

Extraction with MeOH/CHClI3

:

Solvent Partitioning

:

Crude Extract

:

Column Chromatography (e.g., Silica Gel)

:

Fraction Collection

:

HPLC Purification

Pure Eudistomine K
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A generalized workflow for the isolation of Eudistomine K.

Total Synthesis of Eudistomine K

The total synthesis of Eudistomine K has been reported, providing a means to access this
molecule for further biological evaluation without relying on natural sources. A key step in the
synthesis of many eudistomins is the Pictet-Spengler reaction to form the p-carboline core. The
synthesis of Eudistomine K involves the construction of the characteristic oxathiazepine ring.

Key Synthetic Steps:

o Preparation of the 3-carboline core: This is often achieved through a Pictet-Spengler reaction
between a tryptamine derivative and an appropriate aldehyde or ketone.

« Introduction of substituents: The bromine and hydroxyl groups are introduced onto the indole
ring of the tryptamine precursor or at a later stage in the synthesis.

o Formation of the oxathiazepine ring: This unique heterocyclic ring is constructed through a
series of reactions, likely involving the coupling of a cysteine-derived fragment to the [3-
carboline nitrogen, followed by cyclization.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15432432?utm_src=pdf-body-img
https://www.benchchem.com/product/b15432432?utm_src=pdf-body
https://www.benchchem.com/product/b15432432?utm_src=pdf-body
https://www.benchchem.com/product/b15432432?utm_src=pdf-body
https://www.benchchem.com/product/b15432432?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15432432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Substituted Tryptamine Derivative

Pictet-Spengler Reaction

'

B-Carboline Intermediate

'

Functional Group Manipulations

'

Coupling with Cysteine Derivative

'

Oxathiazepine Ring Formation

Eudistomine K

Click to download full resolution via product page

A conceptual workflow for the total synthesis of Eudistomine K.

Biological Activity

While data on the biological activity of Eudistomine K itself is limited, a synthetic derivative
has shown remarkable cytotoxic potential.[2] This suggests that the Eudistomine K scaffold is
a promising starting point for the development of new anticancer agents.
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Cell Lines

Activity of Synthetic
Derivative

Source

L1210 (murine leukemia)

Potent cytotoxicity (as low as
0.005 pg/mL)

[2]

Molt-4F (human leukemia)

Potent cytotoxicity (as low as
0.005 pg/mL)

[2]

MT-4 (human leukemia)

Potent cytotoxicity (as low as
0.005 pg/mL)

[2]

P-388 (murine leukemia)

Potent cytotoxicity (as low as
0.005 pg/mL)

[2]

Other eudistomins have demonstrated a broad range of biological activities, including

antimicrobial and antiviral properties.[2]

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways targeted by

Eudistomine K have not yet been fully elucidated. However, based on the known activities of

other -carboline alkaloids and cytotoxic natural products, several pathways can be

hypothesized as potential targets. These include pathways that regulate cell proliferation,

apoptosis, and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Many cytotoxic agents exert their effects by inducing apoptosis. The PI3K/Akt signaling

pathway is a key regulator of cell survival, and its inhibition can lead to programmed cell death.
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A hypothetical mechanism of action for Eudistomine K via the PI3K/Akt pathway.

Further research is required to determine the exact molecular targets and to validate the

involvement of these or other signaling pathways in the cytotoxic effects of Eudistomine K and
its derivatives.

Conclusion
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Eudistomine K is a structurally intriguing marine natural product with significant potential for
drug discovery, particularly in the area of oncology. While there are gaps in the currently
available data, such as a specific melting point and detailed spectroscopic analyses, the
reported potent cytotoxicity of a synthetic derivative underscores the importance of continued
research on this compound. The synthetic routes that have been developed will be instrumental
in providing sufficient material for in-depth biological studies to elucidate its mechanism of
action and to explore its therapeutic potential further. This technical guide serves as a
foundational resource to aid in these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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